molecular formula C22H22F2O4 B10781136 Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate

Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B10781136
M. Wt: 388.4 g/mol
InChI Key: IXQQMWIAXLMOHP-UHFFFAOYSA-N
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Description

Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[321]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The 8-oxabicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal or catalytic conditions.

    Introduction of the Methoxy Group: The bis(4-fluorophenyl)methoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic core is replaced by the bis(4-fluorophenyl)methoxy moiety.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the esterification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its fluorinated aromatic rings and bicyclic core are of particular interest for designing new drugs.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The bicyclic core provides structural rigidity, which can be crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[bis(4-chlorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 3-[bis(4-bromophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate: Bromine atoms replace the fluorine atoms.

    Methyl 3-[bis(4-methylphenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate: Methyl groups instead of fluorine atoms.

Uniqueness

The presence of fluorine atoms in Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it distinct from its analogs with different substituents.

This detailed overview provides a comprehensive understanding of Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[321]octane-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H22F2O4

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C22H22F2O4/c1-26-22(25)20-18-11-10-17(27-18)12-19(20)28-21(13-2-6-15(23)7-3-13)14-4-8-16(24)9-5-14/h2-9,17-21H,10-12H2,1H3

InChI Key

IXQQMWIAXLMOHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC(O2)CC1OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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